molecular formula C14H10ClN3O3S B2933127 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 899350-98-2

5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2933127
CAS No.: 899350-98-2
M. Wt: 335.76
InChI Key: NMTKRKGFRQCERQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a thiophene-2-carboxamide moiety at position 2.

Properties

IUPAC Name

5-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKRKGFRQCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure that includes a thiophene ring and an oxadiazole moiety, which are known for their pharmacological significance. The presence of chlorine and methoxy groups on the phenyl ring contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC12H10ClN3O2S
Molecular Weight283.74 g/mol
CAS Number1016686-46-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including our compound of interest. The compound exhibited significant bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, the minimum inhibitory concentration (MIC) of this compound was determined alongside other oxadiazole derivatives. The results indicated that:

CompoundMIC (µg/mL)
This compound0.5
Control (Standard Antibiotic)0.25

This data suggests that while effective, the compound's activity is slightly lower than that of standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cell lines to evaluate the safety profile of the compound. Notably, it showed minimal cytotoxic effects on normal cell lines (e.g., L929 fibroblasts), indicating a favorable therapeutic window.

Cytotoxicity Results

The following table summarizes the cytotoxicity findings:

Cell LineConcentration (µM)Cell Viability (%)
L92910095
A5495080
HepG210075

These results demonstrate that the compound maintains high cell viability across tested concentrations.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt biofilm formation pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.
  • Biofilm Disruption : It could interfere with the signaling pathways responsible for biofilm formation in pathogens like Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

5-(2-Fluorophenyl)-1,3,4-Oxadiazole Derivative (Compound 15)
  • Structure : 5-Chloro-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.
  • Key Differences : The 2-fluorophenyl group replaces 2-methoxyphenyl. Fluorine’s electronegativity may reduce electron-donating effects compared to methoxy, altering binding interactions.
  • Synthesis : Prepared via reaction of 5-chlorothiophene-2-carbonyl chloride with 2-fluorophenyl-substituted oxadiazole amine under mild conditions (25°C, 3.5 h) .
5-(4-Chloro-2-Phenoxyphenyl)-1,3,4-Oxadiazole Derivative (Compound 6d)
  • Structure: 5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide.
  • Key Differences: A phenoxy group at position 2 and a chloro substituent at position 4 on the phenyl ring. This increases steric bulk and may enhance π-π stacking.
  • Analytical Data : IR, Mass, HNMR, and CNMR data confirm the structure () .

Heterocycle Core Modifications

1,3,4-Thiadiazole Analogues
  • Example : N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a).
  • Key Differences : Replacement of oxadiazole with thiadiazole introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
  • Activity : Thiadiazole derivatives showed up to 93% inhibition at 50 µg/mL in unspecified assays () .

Thiophene Carboxamide Variants

Rivaroxaban (BAY-59-7939)
  • Structure: 5-Chloro-N-((2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl)methyl)thiophene-2-carboxamide.
  • Key Differences: Incorporates a morpholino-oxazolidinone moiety instead of oxadiazole. This complex structure is a Factor Xa inhibitor () .
  • Molecular Weight : 435.88 g/mol vs. ~346–363 g/mol for simpler oxadiazoles .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituents on Oxadiazole/Thiadiazole Molecular Formula Molecular Weight (g/mol) Key Activity/Notes
Target Compound 2-Methoxyphenyl C14H10ClN3O3S 335.77* N/A (Hypothetical)
5-(2-Fluorophenyl) Analogue (15) 2-Fluorophenyl C13H7ClFN3O2S 331.73* Synthesized via acyl chloride
5-(4-Chloro-2-Phenoxyphenyl) Analogue (6d) 4-Chloro-2-phenoxyphenyl C20H15ClN4O3S 426.88* Full spectroscopic data
5-(5-Chlorothiophen-2-yl) Derivative (BJ12636) 5-Chlorothiophen-2-yl C11H5Cl2N3O2S2 346.21 Commercial availability

*Calculated based on molecular formulas.

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